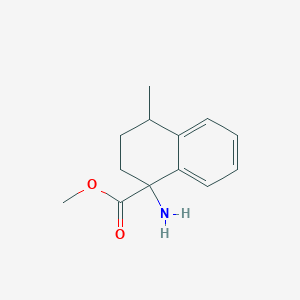

Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and features an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which undergoes a series of reactions to introduce the amino and carboxylate ester groups.

Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid derivative of the compound is reacted with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the amination and esterification reactions in a controlled environment.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield, while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylate ester group, making it less versatile in chemical reactions.

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains a ketone group instead of an amino group, leading to different reactivity and applications.

Aminomethyl propanol: A simpler compound with an amino and hydroxyl group, used in different contexts such as buffer solutions and cosmetics.

Uniqueness

Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which allows for a wide range of chemical modifications and applications

Biological Activity

Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its role as a protease inhibitor, its synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.29 g/mol

- CAS Number : 1548601-06-4

The compound features a tetrahydronaphthalene backbone with an amino group and a carboxylate ester functionality, which contributes to its unique chemical reactivity and biological interactions.

Protease Inhibition

Research indicates that this compound acts as a protease inhibitor , which is significant in various therapeutic applications. Proteases are enzymes that play crucial roles in protein degradation and cellular processes. By inhibiting these enzymes, the compound may influence biochemical pathways associated with diseases such as cancer and viral infections .

Mechanism of Action :

The mechanism by which the compound inhibits proteases involves binding to the active site of the enzyme, thus preventing substrate access. This interaction can lead to altered cellular functions and may be exploited for drug development targeting specific protease-related diseases.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Common approaches include:

- Reduction of Naphthoquinones : This method involves the reduction of naphthoquinones using suitable reducing agents to obtain the tetrahydronaphthalene structure.

- Amination Reactions : The introduction of an amino group can be achieved through nucleophilic substitution reactions on appropriate precursors.

- Carboxylation : The addition of a carboxylate group can be performed using carbon dioxide in the presence of a catalyst under specific conditions.

Study on Antiviral Activity

A study investigated the antiviral properties of this compound against HIV proteases. The results demonstrated that the compound effectively inhibited viral replication in vitro by targeting the HIV protease enzyme. This finding suggests potential applications in developing antiviral therapies .

Research on Cancer Treatment

Another research effort focused on the compound's efficacy as an anticancer agent. The study found that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through protease inhibition mechanisms. This highlights its potential as a lead compound for further drug development in oncology .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Protease inhibitor | Effective against HIV and cancer cell lines |

| 1-Amino-4-methyl-naphthalene | Limited protease inhibition | Less effective than its carboxylated derivative |

| Naphthalenes with hydroxyl groups | Antioxidant properties | Different mechanism of action |

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 1-amino-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-9-7-8-13(14,12(15)16-2)11-6-4-3-5-10(9)11/h3-6,9H,7-8,14H2,1-2H3 |

InChI Key |

VWKSSWWGPAQPQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C2=CC=CC=C12)(C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.